molecular formula C8H4F3NaO2 B3257876 Sodium 2-(trifluoromethyl)benzoate CAS No. 2966-44-1

Sodium 2-(trifluoromethyl)benzoate

Cat. No.: B3257876
CAS No.: 2966-44-1
M. Wt: 212.10 g/mol
InChI Key: AJZQZRSXCDEJLT-UHFFFAOYSA-M
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Description

Sodium 2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C8H4F3NaO2. It is a sodium salt derivative of 2-(trifluoromethyl)benzoic acid. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(trifluoromethyl)benzoate typically involves the reaction of 2-(trifluoromethyl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction proceeds as follows:

C8H5F3O2+NaOHC8H4F3NaO2+H2O\text{C}_8\text{H}_5\text{F}_3\text{O}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_4\text{F}_3\text{NaO}_2 + \text{H}_2\text{O} C8​H5​F3​O2​+NaOH→C8​H4​F3​NaO2​+H2​O

This reaction is usually carried out in an aqueous medium at room temperature.

Industrial Production Methods: On an industrial scale, this compound can be produced by neutralizing 2-(trifluoromethyl)benzoic acid with sodium carbonate or sodium bicarbonate. The reaction is similar to the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: While the trifluoromethyl group is generally resistant to oxidation and reduction, the benzoate moiety can undergo such reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the benzoate moiety.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the benzoate group under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields alcohols or other reduced forms of the benzoate group.

Scientific Research Applications

Sodium 2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Sodium 2-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

  • Sodium 2,4,5-trifluorobenzoate
  • Sodium 2,3,4-trifluorobenzoate
  • Sodium 3-trifluoromethylbenzoate

Comparison: Sodium 2-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to other trifluoromethyl-substituted benzoates, it may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

IUPAC Name

sodium;2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZQZRSXCDEJLT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660129
Record name Sodium 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2966-44-1
Record name Benzoic acid, 2-(trifluoromethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002966441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(trifluoromethyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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